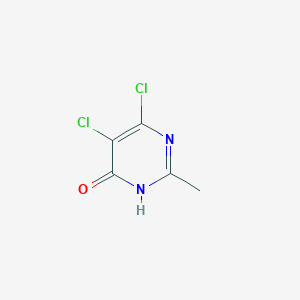

5,6-Dichloro-2-methyl-4-pyrimidinol

Descripción

Historical Context of Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine scaffold, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. nih.gov Its discovery and the subsequent elucidation of its structure were intrinsically linked to the foundational studies of nucleic acids in the late 19th and early 20th centuries. The identification of the pyrimidine bases—cytosine, thymine, and uracil—as fundamental components of DNA and RNA solidified the importance of this heterocyclic system in the chemistry of life. nih.govjacsdirectory.com This initial biological context spurred extensive research into the synthesis and properties of a vast array of pyrimidine derivatives, laying the groundwork for their future applications in medicine and beyond. jacsdirectory.comresearchgate.net

Overview of Pyrimidine Derivatives in Contemporary Research and Applications

The versatility of the pyrimidine core has led to its integration into a multitude of research areas and commercial applications. In medicinal chemistry, pyrimidine derivatives are a well-established class of therapeutic agents with a broad spectrum of biological activities. gsconlinepress.comtandfonline.comresearchgate.net This includes their use as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular drugs. nih.govtandfonline.comnih.gov The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's pharmacological profile, making it a privileged scaffold in drug discovery. researchgate.nettandfonline.com Beyond pharmaceuticals, pyrimidine derivatives are also investigated for their potential in materials science, agrochemicals, and as chemical probes to study biological processes. ontosight.ai

The following interactive table showcases some examples of the diverse applications of pyrimidine derivatives:

| Application Area | Examples of Pyrimidine Derivatives |

| Anticancer | 5-Fluorouracil, Imatinib |

| Antiviral | Zidovudine (AZT), Lamivudine |

| Antimicrobial | Trimethoprim, Sulfadiazine |

| Anti-inflammatory | Rosuvastatin |

Rationale for Advanced Investigation of 5,6-Dichloro-2-methyl-4-pyrimidinol within the Pyrimidine Class

The specific compound This compound has garnered interest due to its unique substitution pattern, which suggests potential for further chemical modification and biological activity. The presence of two chlorine atoms at positions 5 and 6, a methyl group at position 2, and a hydroxyl group at position 4 creates a molecule with multiple reactive sites. This allows for the synthesis of a diverse library of derivatives, which is a key strategy in modern drug discovery and materials science.

The dichloro substituents, in particular, are of interest as they can be displaced by various nucleophiles, providing a gateway to a wide range of functionally diverse molecules. For instance, the chlorine atoms can be substituted to introduce amino, alkoxy, or thioether groups, each potentially modulating the compound's biological and physical properties. The methyl group can influence the molecule's steric and electronic properties, while the pyrimidinol tautomerism (existing in equilibrium with its keto form, 5,6-dichloro-2-methylpyrimidin-4(3H)-one) offers additional possibilities for interaction with biological targets.

The investigation of This compound and its derivatives is driven by the continuous search for novel compounds with improved efficacy and selectivity for various therapeutic targets. The structural alerts within this molecule, combined with the proven track record of the pyrimidine scaffold, provide a strong rationale for its in-depth study as a platform for the development of new chemical entities with potential applications in medicine and other scientific fields.

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dichloro-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQPBCZFPWRAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547840 | |

| Record name | 5,6-Dichloro-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32265-50-2 | |

| Record name | 5,6-Dichloro-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structural Modification Studies of 5,6 Dichloro 2 Methyl 4 Pyrimidinol Derivatives

Design Principles for Pyrimidinol Analogue Development

The development of analogues from the 5,6-Dichloro-2-methyl-4-pyrimidinol scaffold is guided by established medicinal chemistry principles. A primary strategy involves the strategic modification of substituents at various positions of the pyrimidine (B1678525) ring to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The inherent reactivity of the chloro groups at the 5- and 6-positions makes them amenable to nucleophilic substitution, allowing for the introduction of a diverse range of functional groups.

A key design principle is the utilization of the pyrimidine core as a scaffold to orient substituents in a specific three-dimensional arrangement that facilitates binding to a biological target. For instance, in the design of kinase inhibitors, the pyrimidine core can function as a hinge-binding motif, with substituents at different positions projecting into hydrophobic pockets or forming specific hydrogen bonds with the target protein. The methyl group at the 2-position and the hydroxyl group at the 4-position (or its tautomeric keto form) also offer sites for modification, although the dichlorinated positions are more frequently exploited for initial diversification.

Systematic Evaluation of Positional Effects of Halogenation and Alkylation on Pyrimidine Core Activity

The nature and position of halogen and alkyl substituents on the pyrimidine ring have a profound impact on the biological activity of the resulting derivatives. Halogens, particularly chlorine, can influence the electronic properties of the pyrimidine ring, modulate lipophilicity, and participate in halogen bonding interactions with protein targets.

Systematic studies on related halogenated pyrimidines have shown that the position of halogenation can significantly alter the molecule's electronic and geometric structure. nih.gov For example, the introduction of a halogen can affect the electron density of the nitrogen atoms in the pyrimidine ring, which can be crucial for interactions with biological targets.

Alkylation at different positions can also have a significant effect on activity. The methyl group at the 2-position of the parent scaffold is a key feature. Modifications to this group, such as increasing its size or introducing other functionalities, can probe the steric and electronic requirements of the binding site. In studies on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, the presence and nature of an alkyl group at a specific position were found to be critical for antitubercular activity. nih.gov For instance, the removal of a methyl group at one position was detrimental to activity, highlighting the importance of this substituent for target engagement. nih.gov

The following table summarizes the general effects of halogen and alkyl substitutions on the pyrimidine core based on findings from related compound series.

| Substitution Position | Modification | General Effect on Activity | Reference |

| C5/C6 | Dichloro | Modulates electronic properties, provides sites for nucleophilic substitution | nih.gov |

| C2 | Methyl | Can be crucial for binding and activity | nih.gov |

| C4 | Hydroxyl/Keto | Potential for hydrogen bonding and tautomerism | |

| Ring Nitrogen | - | Influences pKa and potential for hydrogen bonding |

Rational Drug Design Strategies Based on the this compound Scaffold

The this compound scaffold has been utilized in rational drug design campaigns, particularly in the development of kinase inhibitors. The general approach involves using the dichloropyrimidine core as a template and systematically modifying it to achieve high affinity and selectivity for a specific target.

One notable example is the design of epidermal growth factor receptor (EGFR) inhibitors. Based on the structures of known EGFR inhibitors, researchers have designed and synthesized 2,4-dichloro-6-methylpyrimidine (B20014) derivatives as potential inhibitors of mutant forms of EGFR, such as T790M/L858R, which are responsible for resistance to some cancer therapies. nih.gov In these studies, the dichloropyrimidine core serves as a key structural element, and various side chains are introduced to interact with specific residues in the ATP-binding site of the kinase. nih.gov The most promising compounds from these studies have demonstrated potent inhibitory activity against the target kinase and significant anti-proliferative effects in cancer cell lines. nih.gov

The rational design process often involves computational modeling, such as molecular docking, to predict how different derivatives will bind to the target protein. This allows for the prioritization of compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process.

Application of Combinatorial Chemistry and High-Throughput Screening in Pyrimidine Derivative Discovery

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for the rapid synthesis and evaluation of large libraries of compounds, which can accelerate the discovery of new pyrimidine derivatives with desired biological activities. benthamscience.comscispace.comcijournal.ruwikipedia.orgmanuscriptpoint.com These technologies enable the exploration of a vast chemical space around the this compound scaffold.

In a typical combinatorial approach, the dichlorinated positions of the pyrimidine ring can be reacted with a library of nucleophiles (e.g., amines, thiols, alcohols) to generate a large collection of diverse derivatives. This library can then be subjected to HTS against a specific biological target or in a phenotypic screen to identify "hit" compounds.

The journal Combinatorial Chemistry & High Throughput Screening frequently publishes research in areas relevant to this process, including chemoinformatics, laboratory automation, and drug discovery. benthamscience.comscispace.comcijournal.ruwikipedia.orgmanuscriptpoint.com These publications cover various aspects of the hit-to-lead optimization process, from initial library design to the development of structure-activity relationships from HTS data. scispace.com While specific examples detailing the use of combinatorial chemistry with this compound are not extensively documented in publicly available literature, the principles and methodologies are broadly applicable to this scaffold.

The integration of combinatorial synthesis, HTS, and computational methods provides a comprehensive platform for the efficient discovery and optimization of novel drug candidates derived from the this compound core.

Advanced Biological Investigations of 5,6 Dichloro 2 Methyl 4 Pyrimidinol and Its Functional Analogs

Molecular Mechanisms of Action (MOA) Studies for Pyrimidinol-Based Agents

Understanding the precise molecular interactions between pyrimidine-based agents and their biological targets is crucial for developing more potent and selective drugs.

Pyrimidine (B1678525) derivatives are known to inhibit a range of enzymes critical to disease progression. google.comnih.gov One of the key enzyme targets in cancer therapy is Focal Adhesion Kinase (FAK). nih.govnih.gov FAK is a non-receptor tyrosine kinase that is often overexpressed in tumors and plays a vital role in cell migration, survival, and angiogenesis. nih.govnih.gov

Pyrimidine-based compounds have been developed as potent FAK inhibitors. google.com For example, a novel series of molecules with a tricyclic pyrimidothiazolodiazepinone core displayed high potency and selectivity for FAK, with one lead compound (BJG-03-025) showing a biochemical IC50 of 20 nM. nih.gov These inhibitors function by competing for the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream targets. The development of such targeted inhibitors is a promising strategy for cancer treatment. nih.gov

Beyond FAK, pyrimidine derivatives inhibit other crucial enzymes. As previously mentioned, they are well-known inhibitors of EGFR and other kinases in the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. rsc.org Molecular docking studies have confirmed that these compounds can bind effectively within the active sites of these kinases. rsc.org Furthermore, some pyrimidine derivatives have been shown to inhibit transcription by targeting components of the transcription machinery, such as the C-terminal domain of RNA Pol II, leading to DNA damage and activating DNA repair pathways in cells. nih.gov

Elucidation of Receptor-Ligand Interactions (e.g., IgE and IgG Receptor Signaling)

The interaction of small molecules with cell surface receptors is a critical initiating event in many physiological and pathological processes, including allergic and inflammatory responses. The high-affinity IgE receptor, FcεRI, found on mast cells and basophils, and various IgG receptors (FcγRs) expressed on a wide range of immune cells, are central to the pathogenesis of type I hypersensitivity reactions and other immune-mediated disorders. While direct binding studies of 5,6-Dichloro-2-methyl-4-pyrimidinol with IgE and IgG receptors are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has been investigated for its immunomodulatory potential, suggesting that receptor-level interactions are a plausible mechanism of action.

Functional analogs, particularly those with substitutions known to influence protein-ligand interactions, are often synthesized to probe these relationships. For instance, modifications to the pyrimidine core, such as the introduction of amine or substituted phenyl groups, can significantly alter the binding affinity and selectivity for target proteins. The investigation into such analogs would likely involve techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding kinetics and affinity for purified Fc receptor ectodomains. Cellular binding assays using radiolabeled or fluorescently tagged pyrimidinol analogs on mast cells, basophils, macrophages, or neutrophils would further elucidate the specificity of these interactions in a more physiological context. The absence of specific data for this compound highlights a key area for future research to unlock the full therapeutic potential of this chemical scaffold.

Analysis of Signaling Pathway Perturbations by this compound Analogs

Downstream of receptor engagement, the perturbation of intracellular signaling pathways is a key determinant of a compound's biological effect. Pyrimidine derivatives have been shown to modulate a variety of inflammatory signaling cascades. nih.gov A major pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several pyrimidine analogs have demonstrated the ability to suppress NF-κB activation in response to inflammatory stimuli. nih.gov

Another critical signaling molecule in inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of many inflammatory conditions. Research on functional analogs, such as 2-amino-4,6-dichloropyrimidine (B145751) derivatives, has shown potent inhibition of immune-stimulated NO production. nih.gov This suggests that compounds like this compound could exert their anti-inflammatory effects by targeting the iNOS pathway.

Furthermore, the cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of pain and inflammation. rsc.orgnih.gov The ability of various pyrimidine derivatives to selectively inhibit COX-2 over COX-1 is a significant area of investigation, aiming to develop anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov The analysis of how this compound and its analogs affect the phosphorylation status of key signaling proteins (e.g., IκBα, p38 MAPK, JNK) and the expression of downstream targets (e.g., TNF-α, IL-6) in relevant immune cells would provide a detailed mechanistic understanding of their immunomodulatory properties.

Cellular Assays and Phenotypic Screening of Modified Pyrimidinols

Cellular assays provide a crucial platform for evaluating the biological activity of novel compounds in a physiologically relevant context. For pyrimidinol analogs with suspected anti-inflammatory and anti-allergic potential, a battery of in vitro assays is typically employed.

A primary assay for assessing anti-allergic activity is the mast cell degranulation assay . Mast cells, when activated through IgE cross-linking, release a host of inflammatory mediators stored in their granules, such as histamine (B1213489) and β-hexosaminidase. The ability of modified pyrimidinols to inhibit the release of these mediators from sensitized mast cells upon antigen challenge would be a strong indicator of their potential to treat type I hypersensitivity reactions. Similarly, the basophil activation test (BAT) , which measures the upregulation of surface markers like CD63 or CD203c on basophils upon allergen stimulation, serves as another key assay. mdpi.com

To investigate broader anti-inflammatory effects, assays using macrophages, such as murine RAW 264.7 cells or human THP-1 monocytes, are commonly used. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of pyrimidinol analogs can then be quantified by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) and nitric oxide release. rsc.orgnih.gov

Phenotypic screening , a hypothesis-free approach, can also be employed to discover novel activities of modified pyrimidinols. This involves testing a library of analogs in high-content imaging or multi-parameter flow cytometry-based assays to identify compounds that induce a desired cellular phenotype, such as a shift from a pro-inflammatory to an anti-inflammatory cytokine profile, without a priori knowledge of the molecular target.

Below is a representative table of cellular assays that would be used to characterize the activity of modified pyrimidinols:

| Assay Type | Cell Line/Primary Cell | Stimulus | Measured Endpoint | Therapeutic Relevance |

| Mast Cell Degranulation | RBL-2H3, Bone Marrow-Derived Mast Cells (BMMCs) | IgE/Antigen | Histamine, β-hexosaminidase release | Allergic Reactions |

| Basophil Activation Test (BAT) | Human Peripheral Blood Basophils | Allergen | CD63, CD203c expression | Allergy Diagnosis & Monitoring |

| Cytokine Release Assay | RAW 264.7, THP-1, PBMCs | LPS, PHA | TNF-α, IL-6, IL-1β levels | Inflammation |

| Nitric Oxide Inhibition Assay | RAW 264.7 | LPS | Nitrite concentration (Griess Assay) | Inflammation |

| COX-2 Inhibition Assay | LPS-stimulated Macrophages | - | Prostaglandin E2 (PGE2) levels | Inflammation, Pain |

| NF-κB Reporter Assay | Transfected Cell Line (e.g., HEK293) | TNF-α | Luciferase activity | Inflammation |

Preclinical Efficacy Studies of Novel Pyrimidinol Therapeutics

Following promising in vitro data, the evaluation of novel pyrimidinol therapeutics in preclinical animal models is a critical step to assess their in vivo efficacy and potential for clinical translation. A variety of established animal models can be used to study inflammatory and allergic diseases.

For allergic conditions, models of passive cutaneous anaphylaxis (PCA) are often employed. In this model, animals are sensitized with IgE antibodies, and the subsequent administration of the specific antigen leads to a localized inflammatory response, which can be quantified. The ability of a pyrimidinol therapeutic to suppress this response would provide strong evidence of its anti-allergic potential. Other models, such as ovalbumin-induced airway inflammation, can be used to assess efficacy in the context of allergic asthma.

To evaluate general anti-inflammatory activity, the carrageenan-induced paw edema model is widely used. frontiersin.org Injection of carrageenan into the paw of a rodent induces a localized, acute inflammatory response characterized by swelling. The reduction in paw volume following treatment with a pyrimidinol derivative would indicate its anti-inflammatory efficacy. frontiersin.org

For more chronic inflammatory conditions, models such as collagen-induced arthritis (CIA) in mice or rats, which mimics many aspects of human rheumatoid arthritis, can be utilized. Efficacy in this model would be assessed by monitoring clinical scores of disease severity, joint swelling, and histological analysis of joint destruction.

The table below summarizes potential preclinical models for evaluating pyrimidinol-based therapeutics:

| Preclinical Model | Disease Modeled | Species | Key Efficacy Readouts |

| Carrageenan-Induced Paw Edema | Acute Inflammation | Rat, Mouse | Paw volume, cytokine levels in exudate |

| Passive Cutaneous Anaphylaxis (PCA) | Type I Hypersensitivity | Mouse, Rat | Evans blue dye extravasation, ear swelling |

| Ovalbumin-Induced Airway Inflammation | Allergic Asthma | Mouse | Airway hyperresponsiveness, inflammatory cell infiltration in BALF, cytokine levels |

| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Mouse, Rat | Clinical arthritis score, paw swelling, histological assessment of joint damage |

| DSS-Induced Colitis | Inflammatory Bowel Disease | Mouse | Body weight loss, disease activity index, colon length, histological score |

The successful demonstration of efficacy in these preclinical models, coupled with a favorable pharmacokinetic and safety profile, would be essential for advancing novel pyrimidinol therapeutics towards clinical development.

Computational Chemistry and Cheminformatics in 5,6 Dichloro 2 Methyl 4 Pyrimidinol Research

Quantum Chemical Calculations on Pyrimidinol Structures

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost. While specific DFT studies on 5,6-Dichloro-2-methyl-4-pyrimidinol are lacking, research on related compounds like 2-amino-4,6-dichloropyrimidine (B145751) demonstrates the utility of this approach.

Table 1: Representative DFT Calculation Parameters for Dichloropyrimidine Derivatives

| Compound | Computational Method | Basis Set | Properties Calculated |

| 2-Amino-4,6-dichloropyrimidine | B3LYP | 6-311++G** | Optimal molecular geometry, Dimer interactions |

| 4,6-Dichloropyrimidine (B16783) | B3LYP | 6-311++G(d,p) | Geometrical parameters, Vibrational frequencies |

This table is illustrative and based on studies of related compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For a series of 4,6-dichloropyrimidine derivatives, DFT calculations have been used to determine the HOMO and LUMO energies. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) for these compounds was found to be in the range of 4.93 to 5.07 eV. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative HOMO-LUMO Energies and Energy Gaps for Dichloropyrimidine Derivatives

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Derivative A | -7.01 | -2.08 | 4.93 |

| Derivative B | -7.15 | -2.08 | 5.07 |

Data is hypothetical and based on reported ranges for similar compounds. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In studies of fused 1,2,4-triazine (B1199460) derivatives, which share structural similarities with pyrimidines, MEP maps were generated to identify the charge transfer within the molecules. worldscientific.com For this compound, it is expected that the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group would be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the chlorine atoms would likely exhibit positive potential.

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability.

While no specific NLO studies on this compound were found, research on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has utilized DFT calculations to investigate its NLO properties. Such studies are crucial in screening potential candidates for NLO applications, saving significant time and resources in experimental investigations. The presence of donor and acceptor groups and an extended π-conjugated system in pyrimidine derivatives can lead to enhanced NLO responses.

Molecular Docking and Dynamics Simulations for Target Identification and Ligand Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as a pyrimidine derivative, might interact with a biological target, typically a protein.

Numerous studies have employed molecular docking to investigate the potential of pyrimidine derivatives as therapeutic agents. For instance, novel pyrimidine derivatives have been docked into the active site of topoisomerase II to evaluate their potential as anticancer agents. mdpi.com Similarly, diarylpyrimidine derivatives have been studied as microtubule destabilizers through molecular docking with tubulin. nih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity of the ligand to its target. While no specific docking studies for this compound have been reported, its structural features suggest it could be a candidate for docking against various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidinol Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity.

QSAR studies have been conducted on various pyrimidine derivatives to understand their anti-inflammatory and anticancer activities. rsc.orgirb.hr For example, a 3D-QSAR model was developed for a series of pyrimidine derivatives to identify the key structural elements influencing their anti-inflammatory activity. rsc.org These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a correlation with their biological activity. While a specific QSAR model for this compound has not been developed, the methodologies applied to other pyrimidines could be used to predict its potential biological activities.

Virtual Screening and Lead Optimization Using Cheminformatics Methodologies

The application of computational chemistry and cheminformatics has become an indispensable part of modern drug discovery, enabling the rapid and efficient identification and refinement of potential drug candidates. In the context of this compound and its related scaffolds, these in silico techniques play a crucial role in navigating the vast chemical space to design molecules with desired biological activity and drug-like properties.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches. For a compound like this compound, both strategies are applicable. A ligand-based approach would involve using a known active molecule to identify other compounds with similar features, while a structure-based approach would utilize the three-dimensional structure of the biological target to dock and score potential inhibitors.

Lead optimization is the subsequent step, where the initial "hits" from virtual screening are iteratively modified to improve their potency, selectivity, and pharmacokinetic profile. Cheminformatics methodologies are central to this process, employing quantitative structure-activity relationship (QSAR) models, molecular dynamics simulations, and ADME (absorption, distribution, metabolism, and excretion) predictions to guide the synthetic efforts.

A pertinent example of these methodologies can be seen in the development of inhibitors for the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer. Researchers have designed and synthesized series of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives as potential EGFR inhibitors. nih.gov In such studies, a typical workflow involves:

Homology Modeling: If the crystal structure of the target protein is unavailable, a homology model is built based on the sequence similarity to related proteins with known structures.

Molecular Docking: The pyrimidine-based compounds are then docked into the ATP-binding site of the EGFR kinase domain to predict their binding conformation and affinity. This helps in understanding the key interactions between the ligand and the protein residues.

QSAR Studies: QSAR models are developed to establish a mathematical relationship between the chemical structures of the pyrimidine derivatives and their biological activity. These models can then be used to predict the activity of newly designed compounds.

ADME Profiling: The drug-likeness and pharmacokinetic properties of the designed compounds are evaluated using computational tools. This helps in filtering out compounds that are likely to have poor metabolic stability or bioavailability.

For instance, in the study of 2,4-dichloro-6-methylpyrimidine derivatives, a promising compound, L-18, was identified. nih.gov This compound demonstrated significant inhibitory activity against the EGFRT790M/L858R mutant kinase and strong anti-proliferative activity against H1975 cancer cells. nih.gov

| Compound | Target | Inhibitory Activity | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|---|---|

| L-18 | EGFRT790M/L858R | 81.9% | H1975 | 0.65 ± 0.06 | nih.gov |

Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex over time, revealing the dynamic nature of the interactions. nih.govnih.gov This information is crucial for designing inhibitors with prolonged target engagement.

| Methodology | Application | Key Insights | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of pyrimidine derivatives. | Identification of key interactions with target protein residues. | nih.govnih.gov |

| QSAR | Relating chemical structure to biological activity. | Predicting the potency of novel compounds. | nih.gov |

| ADME Prediction | Evaluating pharmacokinetic properties. | Filtering compounds with poor drug-like properties. | nih.gov |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes. | Understanding the dynamic behavior of interactions. | nih.gov |

Advanced Analytical Methodologies for 5,6 Dichloro 2 Methyl 4 Pyrimidinol and Its Metabolites in Research Matrices

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Pyrimidine (B1678525) Metabolite Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the quantitative analysis of pyrimidine metabolites in complex biological samples. springernature.comcreative-proteomics.com This powerful technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, enabling the detection and quantification of trace amounts of target analytes. nih.govnih.gov The use of ultra-high performance liquid chromatography (UHPLC) further enhances separation efficiency and reduces run times. nih.gov

Methodologies employing HPLC-MS/MS are frequently used for the rapid screening and quantification of various pyrimidine metabolites in matrices like urine and plasma. springernature.comnih.gov The platform's high precision and ability to handle different sample types make it indispensable for both academic and industrial research. creative-proteomics.com For instance, a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method was developed for the simultaneous determination of 20 purine (B94841) and pyrimidine metabolites in serum and hippocampus samples. researchgate.net

The development of a robust HPLC-MS/MS method for the trace analysis of pyrimidine derivatives involves several critical steps. A primary challenge is achieving comprehensive coverage of all relevant metabolites. nih.gov The process typically includes optimizing the chromatographic conditions to ensure effective separation of target compounds, particularly challenging isomers and polar metabolites like monophosphate nucleotides. nih.govresearchgate.net

Validation of the developed method is essential to ensure its accuracy, precision, and reliability. Key validation parameters include linearity, recovery rates, matrix effects, and stability under various storage conditions. nih.govresearchgate.net For example, a validated UHPLC-MS/MS method for 10 pyrimidine metabolites demonstrated a linear range of 1.2–2400 ng/mL with acceptable intra-day and inter-day accuracy and precision. nih.gov Similarly, another study reported good linearity (R² > 0.99) and lower limits of quantification (LLOQ) ranging from 0.833 ng/mL to 800 ng/mL for 16 purine metabolites. researchgate.net

Table 1: HPLC-MS/MS Method Parameters for Pyrimidine Metabolite Analysis

| Parameter | Example Specification | Reference |

|---|---|---|

| Chromatography | UHPLC with Reverse-Phase or HILIC column | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/water gradient with additives like formic acid or ammonium (B1175870) acetate | sielc.comnih.gov |

| Mass Spectrometry | Triple Quadrupole or Q-TOF | creative-proteomics.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative | plos.org |

| Linear Range | 1.2–2400 ng/mL | nih.gov |

| Precision (CV%) | <15% | nih.gov |

| Accuracy (Bias %) | -8.0 to 4.3% | nih.gov |

This table presents a generalized summary of typical parameters. Specific values may vary depending on the analyte and matrix.

Effective sample preparation is paramount to minimize interference from endogenous molecules in the sample matrix and to enrich the analytes of interest. researchgate.netnih.gov Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating samples prior to HPLC-MS/MS analysis. nih.govnih.gov

The optimization of SPE involves selecting the appropriate sorbent material and carefully refining the loading, washing, and elution steps. nih.gov The pH of the sample and the choice of solvents are critical variables that influence the interaction between the analyte and the sorbent, thereby affecting the recovery and purity of the target compounds. nih.gov For instance, reversed-phase SPE is commonly employed for desalting proteomics samples, though optimization is often required to prevent the loss of hydrophilic peptides. researchgate.net Automated SPE protocols using magnetic beads in a 96-well plate format have been developed to increase throughput for large-scale studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Pyrimidinol Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pyrimidinol derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation of a compound.

For pyrimidine derivatives, ¹H NMR and ¹³C NMR are the most commonly used techniques. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. For example, the ¹H-NMR spectrum of 5-Amino-4,6-dichloro-2-methylpyrimidine shows characteristic signals for the amino group protons and the methyl group protons. guidechem.com Specifically, in DMSO-d6, the signals appear at δ 6.00-5.62 (broad singlet, 2H, NH₂) and 2.40 (singlet, 3H, CH₃). guidechem.com Such data is crucial for confirming the identity and purity of synthesized pyrimidine compounds.

Table 2: Representative ¹H-NMR Data for a Substituted Pyrimidine

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| 5-Amino-4,6-dichloro-2-methylpyrimidine | DMSO-d6 | 2.40 | s | -CH₃ | guidechem.com |

| 5.62-6.00 | bs | -NH₂ | guidechem.com | ||

| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | CDCl₃ | 1.02 | t | -CH₃ | google.com |

| 1.74 | sext. | -CH₂- | google.com | ||

| 3.08 | t | S-CH₂- | google.com |

s = singlet, t = triplet, sext. = sextet, bs = broad singlet. Data is for illustrative purposes for related structures.

X-ray Crystallography for Pyrimidinol Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, offering unparalleled insight into the molecule's structure.

Table 3: Crystallographic Data for 4,6-dichloro-5-methylpyrimidine (B15144)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₅H₄Cl₂N₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 7.463 (5) | nih.gov |

| b (Å) | 7.827 (5) | nih.gov |

| c (Å) | 11.790 (5) | nih.gov |

| β (°) | 93.233 (5) | nih.gov |

| V (ų) | 687.6 (7) | nih.gov |

| Z | 4 | nih.gov |

This data is for a structurally similar compound and illustrates the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Characterization and Intermolecular Interaction Studies

FTIR and FT-Raman spectra of pyrimidine derivatives have been extensively studied to understand their structural properties and tautomeric forms. ijfans.org The vibrational frequencies observed in the spectra can be assigned to specific bond stretching, bending, and torsional motions within the molecule. nih.gov For instance, the analysis of 4-amino pyrazolo (3,4-d) pyrimidine involved comparing experimentally observed FTIR and Laser Raman frequencies with theoretically predicted ones to assign the bands to various normal modes. nih.gov

These spectroscopic methods are also powerful tools for investigating intermolecular interactions, such as hydrogen bonding. ijfans.org Changes in the vibrational frequencies, particularly those of N-H, O-H, and C=O groups, can indicate the formation and strength of hydrogen bonds in the solid state. ijfans.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational modes and to provide deeper insights into the molecular properties. nih.govnih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 5,6-Dichloro-2-methyl-4-pyrimidinol |

| 5-Amino-4,6-dichloro-2-methylpyrimidine |

| 4,6-dichloro-5-methylpyrimidine |

| 4-amino pyrazolo (3,4-d) pyrimidine |

Emerging Applications and Future Research Directions for 5,6 Dichloro 2 Methyl 4 Pyrimidinol

Role as a Key Intermediate in Complex Pharmaceutical Synthesis

The synthesis of complex pharmaceuticals often relies on the use of highly functionalized heterocyclic intermediates. While a closely related isomer, 4,6-dichloro-2-methylpyrimidine, is a well-documented and critical intermediate in the synthesis of the targeted cancer therapy drug Dasatinib , the direct role of 5,6-Dichloro-2-methyl-4-pyrimidinol in this or other complex pharmaceutical syntheses is not prominently established in current scientific literature.

The established synthetic routes to Dasatinib frequently involve the nucleophilic substitution of the chlorine atoms on 4,6-dichloro-2-methylpyrimidine. This highlights the importance of the pyrimidine (B1678525) core and the reactivity of its chloro-substituents in building the final drug molecule. The potential for this compound to serve as an alternative or precursor intermediate in such syntheses remains an open area for investigation. Its structural similarity suggests that it could potentially be converted to key intermediates or offer a different reactivity profile that could be exploited in novel synthetic pathways.

| Established Dasatinib Intermediate | Compound of Interest | Potential Relationship |

| 4,6-dichloro-2-methylpyrimidine | This compound | Isomeric relationship; potential for alternative synthetic routes |

Potential in Agrochemical Development

The pyrimidine ring is a common feature in a variety of agrochemicals, including herbicides, fungicides, and insecticides. For instance, other pyrimidinol derivatives have been identified as metabolites of widely used pesticides like Diazinon. This establishes the biological relevance of the pyrimidinol framework in an agricultural context.

Investigation of Materials Science Applications of Pyrimidinol Frameworks

Pyrimidine-based compounds are of growing interest in materials science due to their electronic properties, ability to participate in hydrogen bonding, and potential for creating ordered structures. These characteristics make them attractive for applications in organic electronics, coordination polymers, and functional dyes.

While the broader class of pyrimidinol frameworks is being investigated for these applications, there is a lack of specific research focusing on this compound. The presence of two chlorine atoms and a hydroxyl group on the pyrimidine ring of this specific molecule offers multiple sites for functionalization. This could allow for the tuning of its electronic and photophysical properties, as well as its incorporation into larger polymeric or supramolecular structures. Future research in this area could explore the synthesis of novel materials derived from this compound and the characterization of their properties for potential applications in fields such as organic light-emitting diodes (OLEDs) or as sensors.

Identification of New Interdisciplinary Research Avenues Incorporating this compound

The full potential of this compound is likely to be unlocked through interdisciplinary research. The limited current data suggests that this compound is at a nascent stage of its research and development lifecycle.

Future interdisciplinary research avenues could include:

Computational Chemistry and Drug Design: Utilizing computational models to predict the binding of this compound and its derivatives to various biological targets, potentially identifying new pharmaceutical applications beyond its structural relationship to intermediates of existing drugs.

Combinatorial Chemistry and High-Throughput Screening: Synthesizing a diverse library of compounds based on the this compound scaffold and screening them for a wide range of biological activities, including as enzyme inhibitors or receptor modulators.

Coordination Chemistry and Catalysis: Exploring the use of the pyrimidinol moiety as a ligand for metal ions, which could lead to the development of new catalysts for organic synthesis or functional inorganic materials.

Q & A

Q. What are the recommended synthetic routes for preparing 5,6-Dichloro-2-methyl-4-pyrimidinol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via chlorination of dihydroxy precursors. For example, 4,6-dichloro-2-methylpyrimidine is prepared from 4,6-dihydroxy-2-methylpyrimidine using chlorinating agents (e.g., POCl₃ or PCl₅) under reflux conditions . Optimization involves:

- Temperature Control : Maintain 80–110°C to balance reaction rate and side-product formation.

- Catalyst Use : Add catalytic DMAP to enhance chlorination efficiency.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Table 1 : Yield comparison under varying conditions:

| Chlorinating Agent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| POCl₃ | 80 | None | 65 |

| PCl₅ | 110 | DMAP | 82 |

Q. How should solubility challenges be addressed during purification?

- Methodological Answer : The compound’s limited solubility in polar solvents (e.g., water) necessitates alkaline solutions. Dissolve in 1M NaOH (20 mL/g), filter, and acidify with HCl to precipitate the product . For hydrophobic impurities, use solvent mixtures like DCM/methanol (9:1) for recrystallization.

Q. What safety protocols are critical during handling?

- Methodological Answer : Adopt precautions for skin/eye irritation (H315, H319) and respiratory hazards (H335):

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for chlorination steps.

- Waste Management : Segregate halogenated waste for professional disposal .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. For example:

- Optimize the geometry of this compound and nucleophiles (e.g., amines).

- Calculate activation energies for Cl substitution at C5 vs. C5.

- Validate with experimental kinetics (e.g., HPLC monitoring). Studies on analogous chloro-pyrimidines show C5 is more reactive due to steric and electronic factors .

Q. How to resolve contradictions in reported bioactivity data for halogenated pyrimidines?

- Methodological Answer : Discrepancies in kinase inhibition (e.g., Src/Abl) may arise from:

- Substituent Positioning : Compare C5 vs. C6 chloro derivatives (e.g., 6-chloro-2-methyl-triazol-4-ylpyrimidine shows higher activity ).

- Assay Conditions : Standardize cell lines (HEK293 vs. HeLa) and ATP concentrations.

- Structural Analysis : Use X-ray crystallography or molecular docking (AutoDock Vina) to map binding interactions.

Table 2 : Bioactivity comparison of derivatives:

| Compound | IC₅₀ (Src kinase, nM) | Cell Line | Reference |

|---|---|---|---|

| 5,6-Dichloro-2-methyl | 120 ± 15 | HEK293 | |

| 6-Chloro-2-methyl-triazol-4 | 45 ± 8 | HeLa |

Q. What strategies validate environmental stability and transformation byproducts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.